5-Chloro-1-methyl-4-vinyl-1H-pyrazole
Description
Properties
Molecular Formula |
C6H7ClN2 |
|---|---|
Molecular Weight |
142.58 g/mol |
IUPAC Name |
5-chloro-4-ethenyl-1-methylpyrazole |
InChI |
InChI=1S/C6H7ClN2/c1-3-5-4-8-9(2)6(5)7/h3-4H,1H2,2H3 |
InChI Key |
IWXISUMACAFXCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C=C)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation from Dichlorovinyl Ketones and Hydrazines
Another approach involves the reaction of 1-methylhydrazine with 1,1-dichloroalkenones to form 5-chloro-1-methyl-3-substituted pyrazoles, which can be further transformed to the vinyl derivative.
- Reaction Conditions: Typically carried out at room temperature or mild heating with equimolar amounts of hydrazine and dichlorovinyl ketone in the presence of a base such as triethylamine.
- Outcome: Formation of 5-chloro-1-methyl-3-(1-chloroethyl)-1H-pyrazole intermediates in high yields (up to 92%).
- Subsequent Steps: These intermediates undergo Vilsmeier-Haack formylation and elimination to yield the vinyl-substituted pyrazole.
Alternative Routes via Alkylation and Cyclization
A patented industrial method describes the preparation of 1-methyl-5-hydroxypyrazole derivatives, which can be precursors to chlorinated vinyl pyrazoles:
- Step 1: Under alkaline conditions, dimethyl malonate reacts with a formamide compound (e.g., DMF) and an alkylating agent (e.g., dimethyl sulfate) to form an intermediate.
- Step 2: Cyclization with methylhydrazine or hydrazine hydrate in a solvent yields the pyrazole ring.
- Step 3: Hydrolysis and decarboxylation under acidic conditions afford the hydroxypyrazole, which can be further chlorinated and vinylated.
This method emphasizes the use of low-corrosivity reagents and industrial scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-4-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Pyrazole oxides.
Reduction: 5-Chloro-1-methyl-4-ethyl-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-1-methyl-4-vinyl-1H-pyrazole and its derivatives exhibit significant biological activities, making them valuable in drug development.
Antimicrobial Activity
Recent studies have shown that pyrazole derivatives can possess potent antimicrobial properties. For instance, a series of pyrazole compounds were synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Compounds derived from pyrazoles demonstrated effective antibacterial activity, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Properties
Research has indicated that pyrazole derivatives can inhibit cancer cell growth. A study highlighted the synthesis of novel pyrazole compounds that showed promising activity against A549 lung cancer cells. The compounds induced apoptosis, suggesting potential as anticancer agents .
Anti-inflammatory Effects
Pyrazoles are also recognized for their anti-inflammatory properties. Certain derivatives have been found to inhibit the production of inflammatory mediators in vitro, indicating their potential for treating inflammatory diseases .
Agricultural Applications
5-Chloro-1-methyl-4-vinyl-1H-pyrazole has been explored for its use as a pesticide and herbicide.
Miticidal Activity
The compound has shown effectiveness as a miticide, targeting agricultural pests while minimizing environmental impact. Its structure allows for selective toxicity against specific mite species, which is crucial in integrated pest management strategies .
Herbicidal Properties
Research has indicated that pyrazole derivatives can act as herbicides by inhibiting specific enzymatic pathways in plants. This property is particularly useful in controlling weed growth without affecting crop yield .
Material Science
The unique chemical structure of 5-Chloro-1-methyl-4-vinyl-1H-pyrazole makes it suitable for applications in materials science.
Polymerization Studies
Studies have demonstrated that vinylpyrazoles can undergo polymerization reactions, leading to the development of new materials with desirable mechanical properties. The polymerization kinetics of 5-chloro-1-methyl-4-vinyl-1H-pyrazole were investigated, revealing first-order kinetics under certain conditions, which is essential for industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-4-vinyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below compares 5-Chloro-1-methyl-4-vinyl-1H-pyrazole with structurally related pyrazole derivatives from the evidence:
Key Observations :
- Position 1 : Methyl (target) vs. phenyl () groups influence steric bulk and solubility. Methyl substituents may enhance volatility compared to aromatic groups.
- Position 4 : The vinyl group in the target contrasts with carbaldehyde (), oxadiazole (), or carbonitrile () groups in analogs. Vinyl’s π-electrons enable conjugation or polymerization, whereas carbaldehyde participates in nucleophilic additions.
- Position 5 : Chlorine’s electron-withdrawing effect stabilizes the pyrazole ring across all compounds, enhancing electrophilic substitution resistance .
Physical and Chemical Properties
- Melting Points: Carbaldehyde derivatives (e.g., 140–141°C , 226–227°C ) exhibit higher melting points than non-polar substituents, likely due to hydrogen bonding or dipole interactions. The target’s vinyl group may reduce crystallinity, lowering its melting point.
- Reactivity :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
